N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a pyridazine ring substituted with a 3-methoxyphenyl group. The benzodioxin core is a privileged structure in medicinal chemistry, often associated with bioactivity due to its electron-rich aromatic system and oxygen heteroatoms, which enhance solubility and binding interactions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-26-16-4-2-3-14(11-16)17-6-8-21(24-23-17)29-13-20(25)22-15-5-7-18-19(12-15)28-10-9-27-18/h2-8,11-12H,9-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPYOWAYDPIGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzodioxane moiety, which has been linked to various pharmacological effects, including anti-inflammatory, antitumor, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and acetamides. The synthesis pathway typically involves:
- Formation of the Benzodioxane Core : Reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides.
- Substitution Reactions : Introduction of different acetamide functionalities to obtain the final product.
Structural Formula
The structural formula can be represented as follows:
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound. It has shown substantial inhibitory activity against:
- α-glucosidase : Important for glucose metabolism and a target for Type 2 Diabetes Mellitus (T2DM) treatment.
- Acetylcholinesterase (AChE) : A critical enzyme in the pathophysiology of Alzheimer’s disease.
Table 1: Inhibitory Activity Against Enzymes
The molecular docking studies corroborate these findings, suggesting strong binding affinities that support the observed biological activities.
Antitumor Activity
Compounds containing the benzodioxane structure have been linked to antitumor properties. For instance, sulfonamide derivatives have demonstrated promising broad-spectrum antitumor activity in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study: Antitumor Effects
A study evaluated the cytotoxic effects of related benzodioxane compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
Anti-inflammatory Activity
In addition to enzyme inhibition and antitumor effects, this compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown effectiveness in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity Comparison
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The compound's structure allows it to fit into the active sites of enzymes like α-glucosidase and AChE.
- Cell Signaling Pathways : It may modulate pathways involved in inflammation and apoptosis through receptor interactions.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The pyridazine core in the target compound differs from triazole (), imidazole (), and sulfonamide () derivatives. Pyridazines are less common in the evidence but may offer unique electronic properties for target binding.
- Substituent Impact : The 3-methoxyphenyl group in the target compound is also present in imidazole derivatives (), which exhibited antibacterial activity, suggesting this substituent enhances bioactivity .
Antibacterial Potential
Compounds with the benzodioxin-acetamide scaffold demonstrate notable antibacterial effects:
- Oxadiazole Derivatives (8a-k) : Synthesized by Abbasi et al., these compounds showed potent activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic toxicity (e.g., <10% hemolysis at 100 µg/mL) .
- Sulfonamide Derivatives (7a-l) : Compound 7l exhibited broad-spectrum antimicrobial activity (MIC: 4–8 µg/mL) against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin .
Inference for Target Compound : The pyridazine-sulfanylacetamide structure may similarly disrupt bacterial enzyme systems (e.g., dihydrofolate reductase) due to its planar heterocycle and sulfhydryl group, though empirical validation is needed.
Anti-Inflammatory Activity
- 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl]acetic acid (162) : Demonstrated superior anti-inflammatory activity (85% inhibition of carrageenan-induced edema) compared to ibuprofen (75%) .
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Showed 80% inhibition in the same assay, highlighting the benzodioxin moiety’s role in COX/LOX inhibition .
Inference for Target Compound : The sulfanylpyridazine group may modulate inflammatory pathways (e.g., NF-κB or cytokine release), but the absence of a carboxylic acid group (unlike 162) could alter potency.
Toxicity Profile
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide, and how are intermediates purified?
- Methodology : Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under pH-controlled aqueous basic conditions to form sulfonamide intermediates .
Couple the intermediate with 2-bromoacetamide derivatives in dimethylformamide (DMF) using lithium hydride (LiH) as an activator .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography (silica gel) or recrystallization for isolation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H-NMR : Confirms substitution patterns (e.g., integration of benzodioxin protons at δ 4.2–4.4 ppm and pyridazine protons at δ 7.5–8.2 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹ for sulfonamides) .
- Elemental Analysis (CHN) : Validates molecular formula purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .
Q. How is the compound initially screened for biological activity in academic research?
- Protocol :
- α-Glucosidase Inhibition Assay : Incubate the compound with α-glucosidase enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) at 37°C. Measure inhibition via absorbance at 405 nm. IC₅₀ values are calculated relative to acarbose (reference standard) .
- Example Data : For analogs, IC₅₀ values range from 81.12 ± 0.13 μM (moderate) to >100 μM (weak) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl or pyridazine rings) influence α-glucosidase inhibitory activity?
- SAR Insights :
- Para-substituted phenyl groups (e.g., 3-methoxy in compounds) enhance activity due to improved hydrophobic interactions with the enzyme’s active site.
- Pyridazine ring methylation reduces steric hindrance, increasing binding affinity.
Q. What mechanistic insights exist for this compound’s enzyme inhibition, and how can computational modeling refine these hypotheses?
- Approach :
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Molecular Docking : Use software like AutoDock Vina to model interactions with α-glucosidase (PDB ID: 2ZE0). Key residues (e.g., Asp214, Glu277) may form hydrogen bonds with the acetamide and sulfanyl groups .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variability in IC₅₀ values across studies)?
- Troubleshooting Framework :
Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. crude extracts) and substrate concentrations.
Purity Verification : Re-characterize compounds via HPLC to rule out degradation products.
Statistical Validation : Use ANOVA to assess inter-laboratory variability .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodology :
- Accelerated Stability Testing : Expose the compound to pH 1–9 buffers at 37°C. Monitor degradation via LC-MS.
- Lyophilization : Improve shelf life by lyophilizing with cryoprotectants (e.g., trehalose) .
Q. How can reaction pathways be optimized to improve yield and reduce byproducts in large-scale synthesis?
- Advanced Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
